(+)-Isobutyl D-lactate (CAS 61597-96-4) is a highly pure chiral ester derived from D-lactic acid and isobutanol. Exhibiting a boiling point of 73 °C at 13 mmHg and an optical rotation of [α]20/D +15°, it serves a dual role in advanced chemical procurement . In pharmaceutical and fine chemical manufacturing, it acts as a critical chiral pool reagent and stereodirecting auxiliary, providing the unnatural (R)-stereocenter. In industrial formulations, it functions as a premium bio-based solvent, offering high lipophilicity, low toxicity, and a slow evaporation rate that makes it highly effective for stabilizing hydrophobic active ingredients in agrochemical emulsifiable concentrates (ECs) and high-performance coatings [1].
Substituting (+)-Isobutyl D-lactate with its natural enantiomer, Isobutyl L-lactate, is catastrophic in asymmetric synthesis, as it completely inverts the stereocenter of the target molecule, leading to the wrong enantiomer in downstream APIs . Furthermore, replacing it with shorter-chain analogs like Ethyl D-lactate compromises formulation performance; the isobutyl chain provides significantly greater steric bulk for chiral auxiliary selectivity and a much lower evaporation rate, which is necessary to prevent premature drying in inks or active ingredient precipitation in agrochemical sprays [1]. Finally, reverting to conventional petrochemical solvents like toluene sacrifices the compound’s ready biodegradability and VOC-compliant status, triggering stricter regulatory scrutiny under REACH and EPA guidelines [2].
In stereospecific synthesis, the choice of lactate enantiomer directly dictates the chirality of the final product. (+)-Isobutyl D-lactate provides the unnatural (R)-configuration, which is essential for synthesizing D-amino acid derivatives and specific chiral APIs. Using Isobutyl L-lactate results in the (S)-configuration, yielding the opposite enantiomer .
| Evidence Dimension | Product Stereocenter Configuration |
| Target Compound Data | Yields (R)-configured downstream products (e.g., >98% ee for D-derivatives) |
| Comparator Or Baseline | Isobutyl L-lactate yields (S)-configured products |
| Quantified Difference | Complete stereochemical inversion (100% opposite enantiomer) |
| Conditions | Chiral pool synthesis and stereocenter inversion reactions |
Procurement must strictly specify the D-enantiomer when the synthetic route targets unnatural stereocenters, as the L-enantiomer cannot be substituted.
For applications in agrochemical emulsifiable concentrates (ECs) and industrial coatings, solvent volatility is a critical performance metric. (+)-Isobutyl D-lactate exhibits a significantly lower vapor pressure and higher boiling point (73 °C at 13 mmHg, extrapolating to ~182 °C at atmospheric pressure) compared to Ethyl D-lactate (bp ~154 °C at atmospheric pressure) [1]. This reduced volatility extends the open time of formulations, preventing the premature crystallization of active ingredients during application.
| Evidence Dimension | Volatility and Boiling Point |
| Target Compound Data | Isobutyl D-lactate (bp ~182 °C atm) |
| Comparator Or Baseline | Ethyl D-lactate (bp ~154 °C atm) |
| Quantified Difference | ~28 °C higher atmospheric boiling point, resulting in a substantially slower evaporation rate |
| Conditions | Agrochemical spraying and industrial coating applications |
Formulators should select the isobutyl ester over the ethyl ester when extended working times and reduced VOC emissions are required.
When used as a chiral auxiliary in asymmetric reactions, the size of the ester alkyl group heavily influences diastereoselectivity. The branched isobutyl group of (+)-Isobutyl D-lactate provides greater steric shielding compared to linear or smaller esters like Methyl or Ethyl D-lactate, effectively blocking one face of the reactive intermediate and driving higher diastereomeric excess (de) .
| Evidence Dimension | Diastereomeric Excess (de) in auxiliary-controlled reactions |
| Target Compound Data | Branched isobutyl group maximizes steric hindrance |
| Comparator Or Baseline | Methyl or Ethyl D-lactate (smaller, linear/unbranched groups) |
| Quantified Difference | Enhanced facial selectivity and higher de% for the isobutyl derivative |
| Conditions | Asymmetric synthesis using lactate-derived auxiliaries |
Process chemists should procure the isobutyl ester to maximize stereochemical yield and minimize the cost of separating unwanted diastereomers.
As regulatory pressures mount against traditional solvents like toluene, (+)-Isobutyl D-lactate offers a high-solvency, bio-based alternative. Derived from renewable D-lactic acid, it is readily biodegradable and features a low toxicity profile [1]. Unlike toluene, which is subject to strict VOC and exposure limits, Isobutyl D-lactate allows formulators to achieve effective dispersion of hydrophobic compounds while maintaining compliance with green chemistry standards.
| Evidence Dimension | Bio-based content and Regulatory Status |
| Target Compound Data | 100% renewable origin, readily biodegradable, VOC-compliant |
| Comparator Or Baseline | Toluene / NMP (0% renewable, high toxicity, strict VOC limits) |
| Quantified Difference | Elimination of petrochemical SVHC (Substances of Very High Concern) risks |
| Conditions | Industrial solvent replacement in agrochemicals and coatings |
Purchasing this compound allows manufacturers to future-proof their formulations against tightening environmental regulations without sacrificing solvency.
Because it provides the specific (R)-stereocenter, (+)-Isobutyl D-lactate is the required starting material for synthesizing pharmaceuticals and fine chemicals that depend on unnatural D-lactic acid derivatives. Its use ensures high enantiomeric purity in the final active pharmaceutical ingredients, directly applying the stereochemical control established against L-lactate .
Leveraging its slow evaporation rate and high lipophilicity compared to ethyl lactate, (+)-Isobutyl D-lactate functions as a highly effective green solvent for agrochemical formulations. It effectively dissolves hydrophobic pesticides, while its low volatility prevents the active ingredients from crystallizing too quickly after spraying [1].
In complex asymmetric syntheses, the isobutyl group provides critical steric bulk. By converting (+)-Isobutyl D-lactate into a chiral auxiliary, chemists can achieve higher diastereoselectivity in enolate alkylations and cycloadditions compared to using standard methyl or ethyl lactate auxiliaries .
For industrial printing and architectural coatings that require extended open times, (+)-Isobutyl D-lactate serves as a highly functional co-solvent. By replacing toxic petrochemicals like toluene, it reduces overall VOC emissions while maintaining the necessary solvency for film formation [2].
Irritant